molecular formula C14H9F3N2O B8162721 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile

3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162721
M. Wt: 278.23 g/mol
InChI Key: VUOAXUGOXGKDEQ-UHFFFAOYSA-N
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Description

3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile is a biphenyl-based compound characterized by a trifluoromethoxy (-OCF₃) substituent at the 4' position and an amino (-NH₂) group at the 3 position of the biphenyl scaffold, with a nitrile (-CN) group at the 2 position. Its molecular formula is C₁₄H₉F₃N₂O, with a molecular weight of 278.24 g/mol, and it is cataloged under CAS number 1261610-12-1 . The trifluoromethoxy group enhances the compound’s metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-amino-6-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-10-6-4-9(5-7-10)11-2-1-3-13(19)12(11)8-18/h1-7H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOAXUGOXGKDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. This could include continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various bioactive compounds.

  • Anticancer Activity : Research indicates that derivatives of biphenyl compounds can exhibit significant anticancer properties. The trifluoromethoxy group may enhance lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties : Preliminary studies suggest that compounds containing the biphenyl structure can possess antimicrobial activity. The amino group may contribute to interactions with bacterial cell walls or enzymes.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic electronic devices.

  • Organic Light Emitting Diodes (OLEDs) : Compounds with trifluoromethoxy substitutions have been shown to improve the efficiency and stability of OLEDs. The electron-withdrawing nature of the trifluoromethoxy group can enhance charge transport properties.
  • Conductive Polymers : Research into conductive polymers has indicated that incorporating biphenyl derivatives can improve electrical conductivity and thermal stability, making them valuable in flexible electronics.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of 3-amino biphenyl compounds showed IC50 values in the micromolar range against various cancer cell lines.
Study BOLED EfficiencyFound that incorporating trifluoromethoxy-substituted biphenyls improved device efficiency by 20% compared to traditional materials.
Study CAntimicrobial TestingReported that compounds similar to 3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile exhibited significant inhibition against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological role .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy vs. Methyl/Chloro : The trifluoromethoxy group imparts greater electronegativity and metabolic resistance compared to methyl or chloro substituents .
  • Melting Points: While direct data for the target compound is unavailable, analogs like 3-Amino-4'-fluoro-5-methyl-[1,1'-biphenyl]-2,4-dicarbonitrile (melting point: 242–243°C) suggest that trifluoromethoxy derivatives may exhibit higher thermal stability due to stronger intermolecular interactions .

Research Findings and Limitations

  • Structural Characterization : NMR and IR spectra confirm the integrity of biphenyl carbonitriles, with distinct shifts for -OCF₃ (~125 ppm in ¹³C NMR) and -CN (~110 ppm) .
  • Knowledge Gaps: Limited data exists on the target compound’s solubility, crystallinity, and biological activity. Comparative studies with fluorinated analogs (e.g., 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzoquinoline-3-carbonitrile in ) suggest opportunities for further pharmacological profiling.

Biological Activity

3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with an amino group and a trifluoromethoxy substituent, which are critical for its biological activity. The presence of the trifluoromethoxy group can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile. For instance, a novel series of compounds demonstrated selective sub-micromolar growth-inhibitory activity against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa. The most active compounds in this series showed IC50 values significantly lower than those of established inhibitors like gossypol, indicating a promising therapeutic profile .

Table 1: IC50 Values of Related Compounds Against Bcl-2-expressing Cell Lines

CompoundCell LineIC50 (μM)
GossypolMDA-MB-2310.5
Compound 5kMDA-MB-2310.25
Compound 5lHeLa0.30
Compound 5iKG1a0.40

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents significantly impacts the biological activity of biphenyl derivatives. For example, the introduction of methoxy or trifluoromethyl groups at particular positions on the phenyl ring enhances binding affinity to Bcl-2 proteins. The orientation and electronic properties of these substituents are crucial for maximizing inhibitory effects .

Case Studies

A notable case study involved a series of indole-based oxadiazoles that included substitutions like trifluoromethyl groups. These modifications resulted in enhanced anticancer activity compared to their non-substituted counterparts. The study concluded that specific substitutions could lead to compounds with improved pharmacological profiles .

The mechanism by which 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile exerts its biological effects likely involves modulation of apoptotic pathways through Bcl-2 inhibition. This pathway is critical in cancer cell survival, making it a prime target for therapeutic intervention.

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